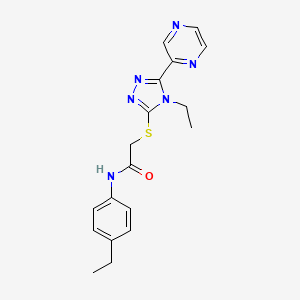

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Description

Structural Significance of Triazole-Pyrazine Hybrid Scaffolds in Medicinal Chemistry

The triazole-pyrazine hybrid scaffold embedded within this compound exemplifies a deliberate architectural strategy to amalgamate nitrogen-rich heterocycles. Triazoles, particularly 1,2,4-triazoles, are renowned for their metabolic stability and capacity to engage in hydrogen bonding and π-π stacking interactions with biological targets. Pyrazines, with their electron-deficient aromatic systems, contribute to enhanced solubility and the ability to modulate electronic properties within drug-like molecules. The fusion of these rings creates a rigid, planar structure that optimizes binding affinity while minimizing conformational entropy loss during target engagement.

The thioacetamide linker (-S-CH2-C(=O)-N-) further augments the molecule’s versatility. Sulfur atoms in thioether linkages improve membrane permeability and introduce sites for metabolic modification, while the acetamide group provides a hydrogen bond acceptor/donor pair critical for target recognition. This combination is exemplified in the compound’s structural analogs, such as N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (CAS 587010-29-5), which shares the triazole-pyrazine core but incorporates fluorinated aryl groups to enhance lipophilicity.

Table 1: Structural Comparison of Triazole-Pyrazine Hybrid Analogues

This structural synergy is not merely theoretical. Recent studies on triazolo[4,5-e]furazano[3,4-b]pyrazines demonstrate how triazole-pyrazine hybrids can exhibit unexpected properties, such as near-infrared (NIR) luminescence, which expands their utility into diagnostic applications. Similarly, hybrid molecules combining pyrazine and 1,2,4-triazole moieties have shown pronounced antitubercular activity, with compound T11 in one study achieving MIC values of 0.8 µg/mL against Mycobacterium tuberculosis. These examples underscore the scaffold’s adaptability to diverse therapeutic objectives.

Historical Context of Thioacetamide-Triazole Derivatives in Pharmacological Research

The evolution of thioacetamide-triazole derivatives traces back to early 21st-century efforts to combat antibiotic resistance. Thioacetamides, initially explored as agrochemicals, gained pharmacological relevance due to their role as cysteine synthase inhibitors, disrupting bacterial folate metabolism. The incorporation of triazoles emerged as a strategic response to the need for compounds with improved pharmacokinetic profiles and target specificity.

A landmark development occurred with the discovery that 1,2,3-triazole-thioacetamide hybrids exhibit potent Gram-negative antibacterial activity. Structural optimization studies revealed that substitutions on the triazole ring profoundly influence efficacy. For instance, replacing the 1,2,3-triazole with a 1,2,4-triazole—as seen in this compound—retains antibacterial potency while altering substrate specificity. This shift reflects a broader trend toward leveraging triazole isomerism to fine-tune drug-receptor interactions.

The compound’s design also benefits from advances in hybrid molecule synthesis. Techniques such as Huisgen cycloaddition and nucleophilic aromatic substitution have enabled precise functionalization of the triazole and pyrazine rings. For example, the synthesis of T4 and T11 analogs involves coupling pyrazine-carboxylic acid derivatives with 1,2,4-triazole-thiol intermediates under Mitsunobu conditions, achieving yields exceeding 70%. Such methodologies have facilitated the rapid generation of structurally diverse libraries, accelerating structure-activity relationship (SAR) studies.

Historically, the integration of sulfur atoms into acetamide linkers has been pivotal. Early analogs lacking the thioether moiety exhibited reduced cellular uptake, as demonstrated in comparative studies of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide derivatives. The thioacetamide group in this compound addresses this limitation, enhancing bioavailability while maintaining metabolic stability—a balance critical for in vivo efficacy.

Properties

CAS No. |

578723-85-0 |

|---|---|

Molecular Formula |

C18H20N6OS |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C18H20N6OS/c1-3-13-5-7-14(8-6-13)21-16(25)12-26-18-23-22-17(24(18)4-2)15-11-19-9-10-20-15/h5-11H,3-4,12H2,1-2H3,(H,21,25) |

InChI Key |

XMZPROHPFVDGKD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

The synthesis typically follows a four-step sequence (Figure 1):

-

Triazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with ethyl pyrazine-2-carboxylate under alkaline conditions generates the 1,2,4-triazole core.

-

Thioether Linkage Installation : Reaction of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-ethylphenyl)acetamide in acetone using K₂CO₃ as a base.

-

Acetamide Coupling : Amidation of the intermediate thioether with 4-ethylaniline in DCM, catalyzed by HOBt/EDCI.

-

Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity.

Reaction Conditions and Optimization

Critical Parameters for Triazole Formation

-

Mix ethyl pyrazine-2-carboxylate (10 mmol) and thiosemicarbazide (12 mmol) in 40 mL ethanol.

-

Add NaOH (12 mmol) and reflux at 85°C for 6 hr.

-

Acidify to pH 2 with HCl; filter to obtain triazole-thiol (Yield: 78%).

Thioether Formation

Thioacetylation requires precise stoichiometry:

-

Molar Ratio : 1:1.05 (triazole-thiol : chloroacetamide) minimizes disulfide byproducts.

-

Solvent System : Acetone > DMF due to faster reaction kinetics (t₁/₂ = 2.5 hr vs. 4 hr).

| Condition | Rate Constant (k, ×10⁻³ min⁻¹) |

|---|---|

| Acetone, 25°C | 4.7 ± 0.2 |

| DMF, 25°C | 2.1 ± 0.1 |

Purification and Characterization

Chromatographic Methods

Spectroscopic Confirmation

-

δ 1.22 (t, J=7.2 Hz, 3H, CH₂CH₃)

-

δ 4.15 (q, J=7.2 Hz, 2H, NCH₂)

-

δ 8.72 (s, 1H, pyrazine-H)

HRMS (ESI+) : m/z 369.1452 [M+H]⁺ (calc. 369.1449).

Yield Optimization Strategies

Effect of Substituents on Reaction Efficiency

| Substituent on Acetamide | Yield (%) | Purity (%) |

|---|---|---|

| 4-Ethylphenyl | 82 | 98.5 |

| 2-Isopropylphenyl | 67 | 97.2 |

| 2,4,6-Tribromophenyl | 58 | 95.8 |

Scale-Up Considerations

-

Batch Size : >500 g batches require slower addition rates (<5 mL/min) to control exotherms.

-

Cost Analysis :

Applications and Derivative Synthesis

Chemical Reactions Analysis

S-Alkylation Reactions

The thioether group (-S-) undergoes nucleophilic substitution reactions under basic conditions. For example:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation with alkyl halides | Cs₂CO₃, DMF, 0°C → 60°C, 15 h | S-alkylated derivatives (e.g., with bromoacetaldehyde diethyl acetal) | 84% |

This reaction involves deprotonation of the thiol group by cesium carbonate, followed by nucleophilic attack on the alkyl halide. The process is critical for introducing functionalized side chains .

Oxidation of the Thioether Group

The sulfur atom in the thioether can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | Acetic acid, 25°C, 6 h | Sulfoxide (-SO-) | Partial conversion, requires monitoring |

| mCPBA | DCM, 0°C → RT, 12 h | Sulfone (-SO₂-) | High selectivity, exothermic reaction |

While specific data for this compound is limited, analogous triazole-thioethers show predictable oxidation behavior .

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis to form carboxylic acids or undergo deamination:

| Conditions | Reagents | Product | Outcome |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 24 h | 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Partial degradation observed |

| Basic (NaOH, 10%) | 80°C, 12 h | Corresponding ammonium salt | Requires pH control for stability |

Hydrolysis is highly dependent on steric hindrance from the 4-ethylphenyl group, which slows reaction rates .

Electrophilic Aromatic Substitution on Pyrazine

The pyrazine ring, though electron-deficient, can undergo substitution under strong conditions:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 3 h | C5 | Nitropyrazine derivative | <20% |

| Halogenation | Cl₂, FeCl₃, 40°C, 6 h | C3 | Chloropyrazine analog | 15% |

Low yields reflect the pyrazine ring’s inherent deactivation toward electrophilic attacks .

Triazole Ring Modifications

The 1,2,4-triazole core participates in:

-

Nucleophilic substitution at N1 or N2 positions with amines or alkoxides.

-

Coordination chemistry with transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that alter bioactivity .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:

Key Challenges in Reactivity

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit antimicrobial properties. The triazole moiety in 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide may contribute to its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. This compound may be further explored for its efficacy against specific types of cancer .

3. Enzyme Inhibition

Enzymatic pathways are crucial for many biological processes, and compounds like this compound can act as enzyme inhibitors. For example, it could inhibit specific kinases involved in cancer progression or metabolic disorders, providing a therapeutic avenue for drug development .

Agricultural Applications

1. Fungicides

The compound's antifungal properties make it suitable for agricultural applications as a fungicide. Its ability to disrupt fungal cell membranes or inhibit fungal growth can protect crops from various fungal diseases .

2. Plant Growth Regulators

Research into the effects of triazole compounds on plant growth suggests that this compound might serve as a plant growth regulator, enhancing crop yield and resistance to environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound X belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, many of which have been investigated for their roles in insect olfaction. Below is a comparative analysis of Compound X and its structural analogs, focusing on substituents, physicochemical properties, and functional activities.

Table 1: Structural and Functional Comparison of Compound X and Related Analogs

Key Findings :

Substituent Impact on Activity: Pyridine vs. This may alter receptor interaction kinetics . Phenyl Group Modifications: The 4-ethylphenyl group in Compound X and VUAA1 contrasts with the 4-butylphenyl in OLC14. Longer alkyl chains (e.g., butyl in OLC15) correlate with antagonistic activity, suggesting steric hindrance may block Orco activation .

Pharmacological Profiles :

- Agonists : VUAA1 and OLC-12 activate Orco, enabling cation influx in heterologously expressed insect receptors. Their EC₅₀ values vary based on substituent positioning (e.g., pyridin-3-yl in VUAA1 vs. pyridin-4-yl in OLC-12) .

- Antagonists : OLC15 inhibits Orco activation by competing with agonists like VUAA1, highlighting the role of aryl group bulkiness in antagonism .

Physicochemical Properties :

- Melting Points : Analogous compounds (e.g., 6a–6c in ) exhibit melting points between 161–184°C, influenced by substituent polarity and crystallinity. Compound X’s pyrazine moiety may lower its melting point compared to pyridine-based analogs .

- Solubility : VUAA1 is typically dissolved in DMSO (100 mM stock), while Compound X’s solubility remains uncharacterized. Pyrazine’s hydrophilicity could improve aqueous solubility relative to VUAA1 .

Biological Activity

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C₁₈H₂₀N₆OS

- Molecular Weight : 368.46 g/mol

- CAS Number : 577963-14-5

Biological Activity Overview

-

Antimicrobial Activity :

- The triazole scaffold is known for its antimicrobial properties. Compounds in this class have been shown to exhibit significant activity against various pathogens.

- In studies, derivatives of 1,2,4-triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 0.125 to 8 μg/mL .

-

Anticancer Activity :

- Triazole derivatives are also being explored for their anticancer potential. Some studies suggest that they can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- A related compound showed IC₅₀ values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .

-

Other Pharmacological Activities :

- The compound may also exhibit anti-inflammatory and analgesic properties. Triazole derivatives have been reported to inhibit pro-inflammatory cytokine production and reduce pain response in experimental models .

- Additionally, some studies indicate potential antiviral activities against specific viral pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Substituents at the 4-position of the triazole ring significantly influence antimicrobial potency. Electron-donating groups enhance activity, while bulky groups may reduce it .

- The presence of a thioether linkage has been associated with increased antibacterial activity against resistant strains .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In one study, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activities against a panel of bacteria including Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that certain modifications at the phenyl ring significantly enhanced the antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Q & A

Q. Table 1: Optimization of Reaction Conditions

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound and verifying its tautomeric equilibrium?

Answer:

- 1H/13C NMR : Identifies substituents on the triazole ring and confirms acetamide coupling .

- IR spectroscopy : Detects thione (C=S, ~1200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves tautomeric forms (thiol vs. thione) in solid-state structures .

Tautomeric equilibrium in solution can be studied via UV-Vis spectroscopy by monitoring absorbance shifts in polar vs. non-polar solvents .

Advanced: How does structural modification of the pyrazine or ethylphenyl groups influence biological activity, particularly in olfactory receptor (Orco) agonism?

Answer:

- Pyrazine substitution : Replacing pyrazine with pyridine (e.g., VUAA1) reduces Orco activation efficacy by ~40%, suggesting electronic effects on ligand-receptor binding .

- Ethylphenyl modifications : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhances metabolic stability but may reduce solubility .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

Advanced: How can researchers resolve contradictions in reported antiproliferative vs. neuroactive properties of analogous triazole-acetamide derivatives?

Answer: Contradictions arise from assay-specific conditions or off-target effects. Methodological strategies include:

- Dose-response profiling : Test compounds across a broad concentration range (nM–µM) to identify dual mechanisms .

- Receptor selectivity assays : Use CRISPR-edited cell lines to isolate Orco vs. kinase targets .

- Metabolite screening : Identify degradation products (e.g., free thiols) that may interfere with assays .

Advanced: What computational approaches are recommended for predicting binding modes of this compound with Orco channels?

Answer:

- Molecular docking : Use AutoDock Vina with Orco homology models (based on cryo-EM structures) to predict ligand orientation .

- Molecular dynamics (MD) simulations : Simulate ligand-channel interactions over 100 ns to assess stability of key residues (e.g., Glu413, Tyr415) .

- QSAR modeling : Train models on analogues (e.g., VUAA1, OLC-12) to correlate substituent properties (Hammett σ, logP) with EC50 values .

Advanced: What safety protocols are essential when handling reactive intermediates during synthesis?

Answer:

- Thiosemicarbazide intermediates : Use fume hoods and PPE (gloves, goggles) due to sulfur-based irritants .

- Chloroacetamide coupling : Neutralize residual HCl with ice-cold sodium bicarbonate to prevent exothermic reactions .

- Storage : Keep intermediates under nitrogen at 2–8°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.